(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chiral spirocyclic compound featuring a diazaspiro[5.5]undecane core. Its structure includes a trifluoromethyl group at position 5, a ketone group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the 9-position nitrogen. This compound is classified as a fluorinated building block, often utilized in pharmaceutical synthesis due to the trifluoromethyl group's ability to improve metabolic stability and lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (5S)-3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWQIAJCZUVEC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C[C@@H]2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 336.32 g/mol. It contains multiple functional groups, including a spirocyclic structure that contributes to its biological properties.
Research indicates that compounds similar to this compound can act as ligands for various receptors, particularly in the central nervous system. The diazaspiro structure is known to influence binding affinity and selectivity towards specific targets, including GABA receptors.
GABA Receptor Interaction
Studies have shown that related diazaspiro compounds exhibit antagonistic properties at gamma-aminobutyric acid type A (GABAAR) receptors. These receptors are crucial for inhibitory neurotransmission in the brain, and their modulation can impact various neurological conditions.
Biological Activity Data
Case Studies
-
GABAAR Antagonism Study
- A study explored the binding affinities of diazaspiro compounds at native GABAARs using competition binding assays. The results indicated that these compounds could effectively inhibit GABAAR activity, suggesting potential applications in treating anxiety disorders and other neuropsychiatric conditions .
- Immunomodulatory Effects
- Antimicrobial Properties
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological targets effectively.
Pharmacological Potential
- P2X7 Receptor Modulation : Research indicates that compounds similar to (S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate exhibit modulating effects on the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases. The modulation of this receptor can lead to therapeutic advancements in conditions like chronic pain and depression .
Case Studies
- A study explored the synthesis of related diazaspiro compounds that showed promising activity against certain cancer cell lines, suggesting a potential pathway for developing anti-cancer agents based on the spirocyclic structure .
Synthetic Methodology
The compound serves as an important intermediate in synthetic organic chemistry.
Synthesis of Complex Molecules
- The unique structure of this compound allows it to be utilized in various coupling reactions, enhancing the synthesis of complex drug-like molecules. Techniques such as Negishi coupling have been employed to incorporate this compound into larger frameworks, showcasing its utility in library synthesis for drug discovery .
Automated Synthesis Techniques
- Recent advancements have introduced automated synthesis workflows that utilize this compound as a building block for generating diverse libraries of C(sp³)-enriched drug-like molecules. These methodologies streamline the production process while maintaining high yields and purity .
The biological implications of this compound are noteworthy.
In Vitro Studies
- Preliminary studies have demonstrated that derivatives of this compound exhibit significant activity against specific biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission .
Toxicological Assessments
- Toxicological evaluations are crucial for determining the safety profile of compounds such as this compound. Research is ongoing to assess its cytotoxicity and potential side effects in mammalian systems.
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Medicinal Chemistry | Drug modulation potential, particularly on P2X7 receptors | Compounds showing anti-cancer activity |
| Synthetic Methodology | Used as an intermediate in complex organic syntheses | Automated workflows for drug-like molecule libraries |
| Biological Activity | Exhibits significant activity against biological targets | In vitro studies on metabolic enzymes |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Diazaspiro[5.5]undecane Derivatives
*Estimated based on molecular formula (C₁₄H₂₂F₃N₂O₃).
Key Observations:
Trifluoromethyl Group: The presence of CF₃ in the target compound distinguishes it from most analogs.
Chirality: The (S)-enantiomer may exhibit distinct biological activity compared to racemic mixtures or non-chiral analogs (e.g., CAS 873924-08-4) .
Spirocyclic Rigidity : All compounds share conformational rigidity due to the spiro[5.5] framework, which can optimize binding to target proteins .
ER Stress Induction and Cytotoxicity
The 2,9-diazaspiro[5.5]undecane core has been identified as a scaffold for inducing endoplasmic reticulum (ER) stress in glioma cells. High-throughput screening revealed that derivatives activate the GRP78 biosensor, triggering cytotoxic effects in 3D glioma models . While the trifluoromethylated compound's specific activity is undocumented, structural analogs without CF₃ (e.g., CAS 1023595-19-8) demonstrate ER stress activation, suggesting the target compound may exhibit enhanced potency due to improved pharmacokinetics .
Pharmaceutical Building Blocks
Several analogs serve as intermediates in drug synthesis:
- CAS 873924-08-4 : Used in kinase inhibitor development due to its spirocyclic rigidity .
- CAS 1646635-53-1 : Employed in protease inhibitor research, leveraging the 1-oxa substitution for hydrogen-bonding interactions .
- Hydrochloride Salts (e.g., CAS 1279866-58-8): Improved solubility for in vitro assays .
The target compound’s trifluoromethyl group positions it as a candidate for fluorinated drug candidates, particularly in oncology and CNS disorders .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | CAS 873924-08-4 | CAS 1198284-94-4 |
|---|---|---|---|
| Molecular Weight | ~327.3 | 269.34 | 268.36 |
| LogP (Predicted) | 2.8–3.2* | 1.9 | 1.7 |
| Solubility (Water) | Low (CF₃ reduces polarity) | Moderate | Moderate |
| Bioavailability Score | 0.55 | 0.50 | 0.48 |
*Calculated using PubChem tools.
Key Trends:
- Boc protection improves stability during synthetic steps across all derivatives .
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Preventive Measures: Use explosion-proof equipment (P230), avoid heat/sparks/open flames (P210), and ensure adequate ventilation (P370+P378) .
- Storage: Store in a tightly closed container (P403) under inert gas (P410), away from oxidizing agents (P220) .
- Emergency Response: For inhalation, move to fresh air (P304+P340); for skin contact, wash with soap/water (P302+P352). Always use PPE (gloves, goggles) .
Table 1: Key Safety Codes
| Hazard Type | Code | Description |
|---|---|---|
| Physical | H220 | Extremely flammable gas |
| Health | H315 | Causes skin irritation |
| Environmental | H410 | Toxic to aquatic life |
| Source: Adapted from |
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm trifluoromethyl group orientation and -NMR for spirocyclic proton environments .
- X-ray Crystallography: Resolve absolute configuration of the (S)-tert-butyl group by single-crystal analysis .
- IR Spectroscopy: Identify carbonyl (C=O) and carboxylate stretches to confirm oxo and ester functionalities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound?
Methodological Answer:
- Experimental Framework: Use tiered testing per INCHEMBIOL guidelines ():
Lab Studies: Measure hydrolysis rates (pH 5–9) and photolysis under UV-Vis light.
Biotic Degradation: Use OECD 301F (ready biodegradability test) with activated sludge .
Ecotoxicology: Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
- Data Integration: Apply fugacity models to predict partitioning in air/water/soil .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Step 1: Validate computational methods (e.g., DFT calculations) by benchmarking against known spirocyclic analogs (e.g., 9-benzyl-2,9-diazaspiro[5.5]undecane) .
- Step 2: Cross-reference NMR chemical shifts with simulated spectra (GIAO method) and adjust solvent polarity parameters .
- Step 3: Use dynamic NMR (DNMR) to detect conformational equilibria that may explain discrepancies .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Target the compound against GPCRs (e.g., serotonin receptors) using AutoDock Vina, leveraging spirocyclic scaffolds’ affinity for hydrophobic binding pockets .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the trifluoromethyl group in active sites .
- QSAR Models: Train models on diazaspiro compounds’ logP and polar surface area to predict blood-brain barrier permeability .
Data Contradiction Analysis Framework
Q. Table 2: Common Data Conflicts & Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
